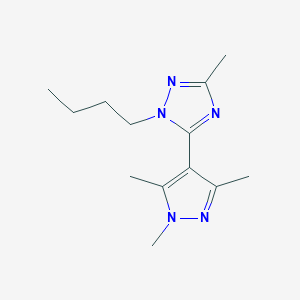![molecular formula C15H23NO2S B5628264 (3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5628264.png)
(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally related compounds often involves intricate steps that ensure the introduction of specific functional groups, achieving the desired stereochemistry. For example, compounds with similar structural motifs have been synthesized through reactions that are exothermic and spontaneous at room temperature, indicating a favorable synthesis pathway (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(3R)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-3,4,4-trimethyl-3-pyrrolidinol" can be characterized using techniques such as NMR, UV-Vis, FT-IR, and mass spectroscopy, alongside quantum chemical calculations (Singh et al., 2013). These analyses provide insights into the electronic transitions, charge transfer, and intramolecular interactions within the molecule.
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been extensively studied, revealing that the nature of substituents and their positions significantly influence the molecule's reactivity and the type of chemical reactions it undergoes. For instance, compounds with thieno[2,3-b]pyridine motifs have been synthesized and their reactions with electrophilic reagents have been explored, demonstrating diverse reactivity profiles depending on the substituents present (Tolkunov et al., 1995).
Propriétés
IUPAC Name |
(4-ethyl-5-methylthiophen-3-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-6-11-10(2)19-7-12(11)13(17)16-8-14(3,4)15(5,18)9-16/h7,18H,6,8-9H2,1-5H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIBWKCLMGNLKV-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)N2CC(C(C2)(C)O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(SC=C1C(=O)N2C[C@](C(C2)(C)C)(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethyl-5-methylthiophen-3-yl)-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-fluorobenzyl)thio]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5628182.png)
![3-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5628195.png)
![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5628198.png)

![4'-fluoro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}biphenyl-2-carboxamide](/img/structure/B5628224.png)


![3-{(3R*,4S*)-4-morpholin-4-yl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5628254.png)
![N-methyl-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5628259.png)
![N-[(2,1,3-benzothiadiazol-4-ylamino)carbonothioyl]-2-furamide](/img/structure/B5628270.png)


![2-(4-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5628280.png)
